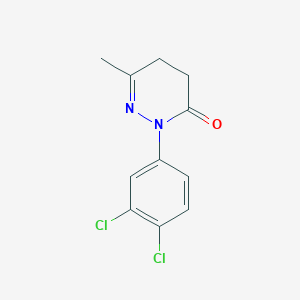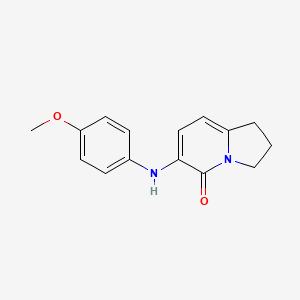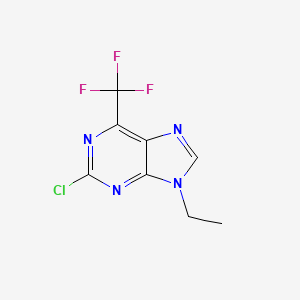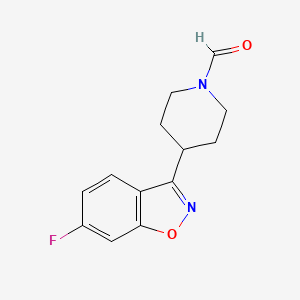
3-((6-Methylquinolin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-Methylquinolin-4-yl)oxy)aniline is a heterocyclic aromatic compound that features a quinoline moiety linked to an aniline group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 6-methylquinoline with an aryl halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-((6-Methylquinolin-4-yl)oxy)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-((6-Methylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various aniline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-((6-Methylquinolin-4-yl)oxy)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of 3-((6-Methylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, which is a common mechanism for antimalarial and anticancer activities. Additionally, the aniline group can form hydrogen bonds with active sites of enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: Similar in structure but contains a quinazoline ring instead of a quinoline ring.
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Contains a chloro substituent and a different linkage to the aniline group.
Uniqueness
3-((6-Methylquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both quinoline and aniline moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
3-(6-methylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-11-5-6-15-14(9-11)16(7-8-18-15)19-13-4-2-3-12(17)10-13/h2-10H,17H2,1H3 |
InChIキー |
CGIMVALKZGZOKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN=C2C=C1)OC3=CC=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)



![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)





![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)
